1,6-Dichlorodibenzo-P-dioxin

Analytical Chemistry Environmental Monitoring Forensic Chemistry

1,6-Dichlorodibenzo-p-dioxin (1,6-DCDD) is a critical isomer-specific congener for accurate PCDD analysis. Its characteristic Kovats retention index (1968-1969) enables unambiguous separation from co-eluting isomers like 1,9-DCDD, preventing quantification errors in HRGC/HRMS methods (EPA 1613B, EN 1948). With a TEF of 0, it serves as an essential negative control for AhR-mediated toxicity studies and a diagnostic marker for low-temperature combustion pathways (Smiles rearrangement). Procuring this reference standard ensures regulatory-compliant, isomer-resolved data for environmental monitoring and forensic investigations.

Molecular Formula C12H6Cl2O2
Molecular Weight 253.08 g/mol
CAS No. 38178-38-0
Cat. No. B1595797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dichlorodibenzo-P-dioxin
CAS38178-38-0
Molecular FormulaC12H6Cl2O2
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl
InChIInChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H
InChIKeyMAWMBEVNJGEDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dichlorodibenzo-p-dioxin (CAS 38178-38-0): Analytical Standard Procurement and Isomer Differentiation


1,6-Dichlorodibenzo-p-dioxin (1,6-DCDD; CAS 38178-38-0) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a class of 75 structurally related chlorinated hydrocarbons with a dibenzo-p-dioxin skeleton [1]. As a dichlorinated congener, it serves as a critical reference standard in environmental monitoring, toxicology, and forensic chemistry, requiring unambiguous isomer identification due to congener-specific toxicological profiles [2]. Its analytical differentiation from co-eluting isomers is a primary challenge addressed by specific chromatographic and spectroscopic techniques [3].

Why Generic PCDD Substitution Fails: 1,6-Dichlorodibenzo-p-dioxin Analytical Specificity


Substitution among PCDD congeners is analytically and toxicologically invalid. The 1,6-DCDD isomer exhibits a unique chromatographic retention behavior, with a reported Kovats retention index of 1968–1969 [1], which is critical for its separation from other dichlorinated isomers like 1,9-DCDD or 2,7-DCDD. Furthermore, congener-specific formation pathways, such as the Smiles rearrangement of 2,6-dichlorophenol, kinetically favor the 1,6 isomer over the 1,9 isomer at lower temperatures [2], leading to distinct environmental signatures. The toxic equivalent factor (TEF) scheme quantifies that PCDD toxicity varies by orders of magnitude depending on chlorination pattern, with non-2,3,7,8-substituted congeners exhibiting drastically reduced AhR-mediated potency [3]. Therefore, using a generic 'dichlorodioxin' standard or substituting one isomer for another invalidates quantitative analysis, compromises forensic source attribution, and misrepresents toxicological risk assessment.

1,6-Dichlorodibenzo-p-dioxin: Quantifiable Differentiation Evidence vs. Analogs


Kovats Retention Index Differentiation: 1,6-DCDD vs. 2,7-DCDD

1,6-Dichlorodibenzo-p-dioxin is unambiguously differentiated from its isomer 2,7-dichlorodibenzo-p-dioxin via gas chromatography. The experimental Kovats retention index for 1,6-DCDD is reported as 1968–1969 [1]. While specific experimental RI data for 2,7-DCDD under identical conditions requires further confirmation, the chromatographic behavior of PCDDs is congener-specific and predictable based on structural features [1]. This difference is essential for the analytical separation and positive identification of this congener in complex environmental extracts where multiple isomers co-occur.

Analytical Chemistry Environmental Monitoring Forensic Chemistry

Kinetic Preferential Formation: 1,6-DCDD vs. 1,9-DCDD via Smiles Rearrangement

The gas-phase formation of dichlorodibenzo-p-dioxins from 2,6-dichlorophenol precursors via Smiles rearrangement yields both 1,6-DCDD and 1,9-DCDD. Experimental and computational studies demonstrate that at lower temperatures (300-500°C), the 1,6 isomer is favored to a greater extent than predicted by thermodynamic equilibrium alone [1]. This indicates a kinetically controlled pathway, potentially involving a lower activation energy six-membered ring intermediate that produces only the 1,6 isomer [1].

Combustion Chemistry Environmental Forensics Reaction Kinetics

AhR-Mediated Toxic Potency: Congener-Specific Activity (1,6-DCDD vs. 2,3,7,8-TCDD)

The toxicological potency of PCDDs is mediated by binding to the aryl hydrocarbon receptor (AhR) and is extremely sensitive to chlorination pattern. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) is the most potent congener, assigned a Toxic Equivalency Factor (TEF) of 1.0 [1]. In stark contrast, non-2,3,7,8-substituted congeners like 1,6-DCDD exhibit negligible AhR binding affinity and are consequently assigned a TEF of 0 [1]. This means that for risk assessment purposes, 1,6-DCDD is considered to have no measurable dioxin-like toxicity, unlike the highly potent 2,3,7,8-substituted congeners [1].

Toxicology Risk Assessment Mechanistic Biology

Primary Application Scenarios for 1,6-Dichlorodibenzo-p-dioxin (CAS 38178-38-0) Based on Quantitative Evidence


Certified Reference Material (CRM) for Environmental Monitoring & Regulatory Compliance

Procurement as an analytical standard for isomer-specific quantification of PCDDs in environmental samples (e.g., soil, sediment, air) via HRGC/HRMS. This is critical for distinguishing 1,6-DCDD from co-eluting congeners and accurately determining congener profiles for regulatory reporting under methods like US EPA 1613B or EU EN 1948 [1]. The unique chromatographic behavior (RI ~1968-1969) and spectroscopic signature [2] ensure accurate identification and quantification.

Forensic Chemistry & Source Apportionment of Combustion Byproducts

Utilized as a key marker in forensic studies of dioxin formation pathways. The preferential kinetic formation of 1,6-DCDD over 1,9-DCDD during low-temperature combustion of 2,6-dichlorophenol provides a diagnostic signature [3]. Procuring this standard allows for the deconvolution of source fingerprints in environmental forensics investigations of waste incinerators, industrial accidents, or legacy contamination.

Toxicological Research & Risk Assessment Calibration

Serves as a negative control or reference compound in mechanistic toxicology studies investigating AhR-mediated effects. With a TEF of 0 [4], 1,6-DCDD is essential for differentiating specific dioxin-like activity from background or non-specific effects in in vitro and in vivo bioassays, thereby calibrating the toxicological assessment of more potent, 2,3,7,8-substituted congeners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dichlorodibenzo-P-dioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.